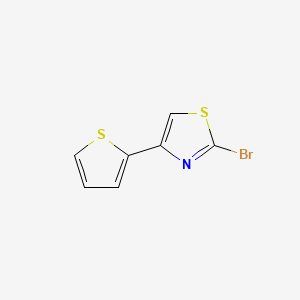

2-Bromo-4-(2-thienyl)thiazole

Description

BenchChem offers high-quality 2-Bromo-4-(2-thienyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(2-thienyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-thiophen-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS2/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXGEQOSIYEEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-Bromo-4-(2-thienyl)thiazole

An In-depth Technical Guide to 2-Bromo-4-(2-thienyl)thiazole: Structure, Properties, Synthesis, and Applications

Introduction

2-Bromo-4-(2-thienyl)thiazole is a heterocyclic compound of significant interest in the fields of medicinal chemistry and material science. Its structure, which incorporates a brominated thiazole ring linked to a thiophene moiety, presents a unique combination of chemical functionalities. The thiazole ring is a well-known pharmacophore found in numerous clinically approved drugs, valued for its diverse biological activities.[1][2] Similarly, the thiophene ring is a prevalent structural motif in many pharmaceuticals and organic electronic materials.[3] The presence of a bromine atom at the C2 position of the thiazole ring serves as a crucial synthetic handle, allowing for further molecular elaboration through various cross-coupling reactions. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, proposed synthesis, reactivity, and potential applications of 2-Bromo-4-(2-thienyl)thiazole, offering a technical resource for researchers and developers in the chemical and pharmaceutical sciences.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a molecule's fundamental properties is the cornerstone of its application in research and development. This section details the structural identifiers and physicochemical characteristics of 2-Bromo-4-(2-thienyl)thiazole.

Chemical Identity and Properties

The key identifiers and properties of 2-Bromo-4-(2-thienyl)thiazole are summarized in the table below. These data are essential for substance registration, safety assessment, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 1125409-90-6 | [4] |

| Molecular Formula | C₇H₄BrNS₂ | [4] |

| Molecular Weight | 246.15 g/mol | [4] |

| Synonym | 2-bromo-4-(2-thienyl)-1,3-thiazole | [4] |

| Purity | Typically ≥95% | [4] |

| InChI | 1S/C7H4BrNS2/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H | [4] |

| InChIKey | XRXGEQOSIYEEKD-UHFFFAOYSA-N | [4] |

Predicted Spectroscopic Properties

While specific experimental spectra for this exact compound are not widely published, its structure allows for the prediction of characteristic signals based on established principles of spectroscopy and data from analogous compounds.[5][6]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the thiazole and thiophene rings. The single proton on the thiazole ring (at the C5 position) would likely appear as a singlet in the aromatic region (δ 7.0-8.0 ppm). The three protons of the thiophene ring would exhibit a characteristic coupling pattern, typically an AMX system, with chemical shifts also in the aromatic region (δ 7.0-7.8 ppm). The aromatic behavior of the thiazole ring protons typically results in chemical shifts between 7.27 and 8.77 ppm.[7][8]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display seven distinct signals corresponding to each carbon atom in the molecule. The carbon atom bonded to bromine (C2 of the thiazole) would be significantly influenced by the halogen's electronegativity and would likely appear in the range of δ 140-150 ppm. Other carbons of the thiazole and thiophene rings would resonate in the typical aromatic region for heterocyclic compounds (δ 110-150 ppm).[5]

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, which is the signature of a molecule containing one bromine atom. The nominal mass would be observed at m/z 245 and 247.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), C=C and C=N stretching vibrations within the rings (~1600-1450 cm⁻¹), and C-S stretching vibrations.

Part 2: Synthesis and Reactivity

The synthesis of substituted thiazoles is a well-established area of organic chemistry. The Hantzsch thiazole synthesis and its modifications remain a primary method for constructing the thiazole core.[9]

Proposed Synthetic Strategy

A logical and robust pathway to synthesize 2-Bromo-4-(2-thienyl)thiazole involves a multi-step sequence starting from the readily available 2-acetylthiophene. The chosen strategy is the Hantzsch synthesis of a 2-aminothiazole intermediate, followed by a Sandmeyer-type reaction to install the bromine atom at the C2 position. This approach is highly reliable and allows for controlled introduction of the required functionalities.

Caption: Proposed synthetic workflow for 2-Bromo-4-(2-thienyl)thiazole.

Detailed Experimental Protocol (Proposed)

This protocol is a representative methodology based on standard organic chemistry transformations. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2-Bromo-1-(thiophen-2-yl)ethanone

-

Dissolve 2-acetylthiophene (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add bromine (1.0 eq) dropwise while maintaining the temperature below 10 °C. A solution of HBr in acetic acid can be used as a catalyst.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone, which can be purified by recrystallization or chromatography.

Step 2: Hantzsch Synthesis of 2-Amino-4-(2-thienyl)thiazole

-

Dissolve 2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq) in ethanol.

-

Add thiourea (1.1 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.

-

After cooling, the hydrobromide salt of the product often precipitates. The solid can be collected by filtration.

-

To obtain the free base, neutralize the salt with a base like ammonium hydroxide or sodium carbonate solution.

-

The resulting solid product is filtered, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

Step 3: Sandmeyer Reaction to 2-Bromo-4-(2-thienyl)thiazole

-

Suspend 2-amino-4-(2-thienyl)thiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature strictly below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (release of N₂) should be observed.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Extract the product with an appropriate solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure 2-Bromo-4-(2-thienyl)thiazole.

Chemical Reactivity

The reactivity of 2-Bromo-4-(2-thienyl)thiazole is dominated by the C-Br bond at the electron-deficient C2 position of the thiazole ring. This makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[10][11] This versatility allows for the introduction of a wide range of substituents (aryl, alkyl, alkynyl groups), making it a valuable building block for creating libraries of complex molecules. The thiazole and thiophene rings themselves can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the thiazole ring and the deactivating effect of the bromine atom can make these reactions challenging.

Part 3: Applications and Biological Relevance

The structural motifs within 2-Bromo-4-(2-thienyl)thiazole are associated with a broad spectrum of applications, from drug development to materials science.

Caption: Potential applications derived from the 2-Bromo-4-(2-thienyl)thiazole core.

Role in Drug Discovery and Medicinal Chemistry

Thiazole derivatives are a cornerstone of modern medicinal chemistry.[2] The title compound is a precursor for molecules with potential therapeutic value.

-

Anticancer Activity: Many thiazole-containing hybrids have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Bromo-phenyl-thiazole derivatives have shown promise as inhibitors of cancer-related enzymes.[12][13]

-

Antimicrobial Agents: The thiazole nucleus is present in numerous compounds with potent antibacterial and antifungal properties.[1][14] The ability to functionalize the 2-position of 2-Bromo-4-(2-thienyl)thiazole allows for the systematic exploration of structure-activity relationships (SAR) to develop new antimicrobial leads.

-

Antitubercular Agents: Recent studies have focused on pyrazole-thiazole hybrids as potential agents against Mycobacterium tuberculosis, with some derivatives showing significant inhibitory effects.[15]

Potential in Material Science

Thiophene-based oligomers and polymers are extensively studied for their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The incorporation of a thiazole unit can modulate the electronic properties (e.g., HOMO/LUMO levels) of the resulting materials. The synthetic accessibility of 2-Bromo-4-(2-thienyl)thiazole makes it an attractive monomer for the synthesis of novel conjugated polymers.[3]

Part 4: Safety and Handling

As a laboratory chemical, 2-Bromo-4-(2-thienyl)thiazole must be handled with appropriate caution.

-

Hazard Identification: It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[16]

-

Handling Precautions: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[16]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[16]

Conclusion

2-Bromo-4-(2-thienyl)thiazole is a highly versatile heterocyclic building block with considerable potential for innovation in both drug discovery and material science. Its well-defined structure, coupled with the reactive bromine handle, provides a robust platform for the synthesis of complex molecular architectures. The established biological significance of the thiazole and thiophene scaffolds suggests that derivatives of this compound are promising candidates for the development of new therapeutic agents. Furthermore, its potential as a monomer for conjugated materials opens avenues for its use in advanced organic electronics. This guide has outlined its core properties, a logical synthetic pathway, and its key application areas, providing a solid foundation for researchers to explore its full potential.

References

-

Bera, P., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 173-180. Retrieved from [Link]

-

Pohjoisväri, T., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A‐D‐A Small Molecules for Organic Solar Cells. ChemistryOpen, 11(9), e202200115. Retrieved from [Link]

-

Fathy, U., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Bromo-4-p-tolyl-thiazole. Retrieved from [Link]

-

Sharma, V. P. (2005). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471-1476. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiazole, 2-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(1), 102891. Retrieved from [Link]

-

Sharma, D., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(17), 18939–18972. Retrieved from [Link]

-

Kuey, L. L., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 44-55. Retrieved from [Link]

-

Abdel-Ghaffar, A. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1729. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

-

Verma, V., & Shukla, A. P. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4446-4460. Retrieved from [Link]

-

Patel, H., et al. (2025). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Results in Chemistry, 8, 101655. Retrieved from [Link]

-

ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Retrieved from [Link]

-

ResearchGate. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Retrieved from [Link]

-

ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Bromo-1,3-thiazole-4-carboxylic acid, 98%. Retrieved from [Link]

-

de Morais, S. M. M., et al. (2021). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Toxicology Mechanisms and Methods, 31(5), 345-352. Retrieved from [Link]

-

IUCr. (2021). Reduced 3,4′-bipyrazoles carrying thiophene and thiazole substituents: structures of two intermediates and two products. Acta Crystallographica Section C Structural Chemistry, 77(Pt 5), 221-229. Retrieved from [Link]

-

MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 15(7), 882. Retrieved from [Link]

Sources

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jultika.oulu.fi [jultika.oulu.fi]

- 4. 2-Bromo-4-(2-thienyl)thiazole | 1125409-90-6 [sigmaaldrich.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. kuey.net [kuey.net]

- 9. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. dpkmr.edu.in [dpkmr.edu.in]

- 16. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Bromo-4-(2-thienyl)thiazole for Advanced Research Applications

Abstract: This in-depth technical guide provides a comprehensive overview of 2-Bromo-4-(2-thienyl)thiazole, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document consolidates essential information, including its chemical identity, a detailed synthesis protocol based on the principles of the Hantzsch thiazole synthesis, and a thorough safety and handling profile derived from its Safety Data Sheet (SDS). Furthermore, this guide explores the potential applications of 2-Bromo-4-(2-thienyl)thiazole in medicinal chemistry, particularly as a scaffold for kinase inhibitors and other therapeutic agents. The content is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Section 1: Chemical Identity and Properties

2-Bromo-4-(2-thienyl)thiazole is a substituted bicyclic aromatic heterocycle containing both a thiazole and a thiophene ring. The presence of a bromine atom at the 2-position of the thiazole ring provides a reactive handle for further chemical modifications, making it a versatile intermediate in organic synthesis.

| Identifier | Value |

| Chemical Name | 2-Bromo-4-(2-thienyl)thiazole |

| Synonym(s) | 2-bromo-4-(2-thienyl)-1,3-thiazole |

| CAS Number | 1125409-90-6[1] |

| Molecular Formula | C₇H₄BrNS₂[1] |

| Molecular Weight | 246.15 g/mol [1] |

| InChI Key | XRXGEQOSIYEEKD-UHFFFAOYSA-N[1] |

Physicochemical Properties:

-

Appearance: Typically a solid.

-

Purity: Commercially available with a purity of 95% or higher[1].

-

Solubility: Soluble in organic solvents such as tetrahydrofuran (THF) and chloroform.

Section 2: Synthesis and Mechanistic Insights

The synthesis of 2-Bromo-4-(2-thienyl)thiazole can be achieved through a variety of methods, with the Hantzsch thiazole synthesis being a common and adaptable approach[2]. This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target molecule, 2-bromo-1-(thiophen-2-yl)ethan-1-one would serve as the α-haloketone and thiourea as the thioamide source, followed by bromination.

Proposed Synthesis Workflow:

A plausible synthetic route involves a two-step process: first, the Hantzsch condensation to form the 2-amino-4-(2-thienyl)thiazole intermediate, followed by a Sandmeyer-type reaction to introduce the bromine at the 2-position.

Caption: Proposed synthetic workflow for 2-Bromo-4-(2-thienyl)thiazole.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Amino-4-(2-thienyl)thiazole (Hantzsch Condensation)

-

To a solution of 2-bromo-1-(thiophen-2-yl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.2 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a weak base such as sodium bicarbonate solution.

-

The precipitated solid is collected by filtration, washed with water, and dried to yield 2-amino-4-(2-thienyl)thiazole.

Step 2: Synthesis of 2-Bromo-4-(2-thienyl)thiazole (Sandmeyer Reaction)

-

Suspend 2-amino-4-(2-thienyl)thiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the diazonium salt solution to the CuBr solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-4-(2-thienyl)thiazole.

Section 3: Safety, Handling, and Storage

The following safety information is derived from the Safety Data Sheet (SDS) provided by Fisher Scientific.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation.[3] |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation.[3] |

Precautionary Statements:

-

Prevention: Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3]

-

Response:

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

-

IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[3]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[3]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Handling: Ensure adequate ventilation. Wear personal protective equipment/face protection. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[3]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

Section 4: Applications in Medicinal Chemistry and Drug Development

Thiazole derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The 2-Bromo-4-(2-thienyl)thiazole scaffold serves as a valuable starting material for the synthesis of more complex molecules with potential biological activity.

The bromine atom at the 2-position is particularly useful for introducing various substituents through cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the systematic exploration of the chemical space around the thiazole core to optimize interactions with biological targets.

Potential as Kinase Inhibitors:

Many thiazole-containing compounds have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. The thiazole ring can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. By modifying the substituents on the thiazole and thienyl rings of 2-Bromo-4-(2-thienyl)thiazole, it is possible to design selective inhibitors for specific kinases.

Caption: Role of 2-Bromo-4-(2-thienyl)thiazole in kinase inhibitor drug discovery.

Section 5: Quality Control and Spectroscopic Analysis

Confirmation of the identity and purity of 2-Bromo-4-(2-thienyl)thiazole is crucial for its use in research and development. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for this purpose.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiazole and thiophene rings. The chemical shifts and coupling constants of these protons would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule and their chemical environment.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (246.15 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).

Section 6: Conclusion

2-Bromo-4-(2-thienyl)thiazole is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its chemical structure, featuring a reactive bromine atom and two biologically relevant heterocyclic rings, makes it an attractive starting point for the development of novel therapeutic agents, especially kinase inhibitors. The synthetic route, while requiring careful execution, is based on well-established chemical principles. Adherence to the safety guidelines outlined in the SDS is paramount to ensure safe handling and use of this compound. Further research into the biological activities of derivatives of 2-Bromo-4-(2-thienyl)thiazole is warranted and holds the potential for the discovery of new and effective drugs.

Section 7: References

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved February 27, 2026, from [Link]

-

Fathy, N. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

-

Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(35), 31087–31102. [Link]

-

Vertex Pharmaceuticals Inc. (2007). Thiazole compounds useful as inhibitors of protein kinase. U.S. Patent No. 7,256,190 B2.

Sources

Solubility profile of 2-Bromo-4-(2-thienyl)thiazole in common organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-4-(2-thienyl)thiazole

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-Bromo-4-(2-thienyl)thiazole, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Given the absence of extensive published quantitative data, this document synthesizes predictive insights based on physicochemical principles and presents a definitive, field-proven experimental protocol for the quantitative determination of its solubility in common organic solvents. This guide is intended for researchers, chemists, and formulation scientists who require a thorough understanding of this compound's solubility for optimizing reaction conditions, purification processes, and the development of drug delivery systems.

Introduction and Physicochemical Overview

2-Bromo-4-(2-thienyl)thiazole is a substituted heteroaromatic compound featuring a core thiazole ring linked to a thiophene moiety and substituted with a bromine atom. Its molecular structure makes it a valuable intermediate for creating more complex molecules with potential biological activity, leveraging the known pharmacological importance of the thiazole ring.[1][2] An accurate understanding of its solubility is a critical first step in its practical application, influencing everything from solvent selection for synthesis and chromatography to its behavior in biological assays.

Key Physicochemical Properties:

-

Molecular Formula: C₇H₄BrNS₂[3]

-

Molecular Weight: 246.15 g/mol [3]

-

Appearance: Typically a solid, ranging from pale yellow to brown.[4]

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[5] The structure of 2-Bromo-4-(2-thienyl)thiazole—comprising two sulfur-containing heterocyclic rings and a halogen—suggests it is a largely nonpolar to moderately polar molecule with no significant capacity for hydrogen bonding as a donor. This predicts poor solubility in highly polar protic solvents like water and preferential solubility in a range of organic solvents.

Predicted Solubility Profile in Common Organic Solvents

While precise quantitative data requires experimental determination, a qualitative and predictive solubility profile can be established based on solvent polarity and the molecular structure of the solute. The following table summarizes the expected solubility of 2-Bromo-4-(2-thienyl)thiazole across a spectrum of common laboratory solvents.

| Solvent Class | Solvent Name | Formula | Polarity Index | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | High | High polarity and ability to engage in strong dipole-dipole interactions. |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | High | Strong polar aprotic solvent capable of solvating a wide range of organic molecules. | |

| Acetonitrile | CH₃CN | 5.8 | Moderate | Polar nature supports dissolution, though less effective than DMSO or DMF for some structures. | |

| Acetone | C₃H₆O | 5.1 | Moderate | Good general-purpose solvent for moderately polar compounds. | |

| Ethyl Acetate | CH₃COOC₂H₅ | 4.4 | Moderate to Low | Intermediate polarity; solubility may be limited. | |

| Polar Protic | Methanol / Ethanol | CH₃OH / C₂H₅OH | 5.1 / 4.3 | Low to Moderate | The alkyl portion aids dissolution, but the hydrogen-bonding network is not ideal for this non-H-bonding solute. |

| Nonpolar | Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | High | Effective at dissolving moderately polar to nonpolar organic solids through dipole and London dispersion forces. |

| Chloroform | CHCl₃ | 4.1 | High | Similar to DCM, a highly effective solvent for this type of compound. | |

| Toluene | C₇H₈ | 2.4 | Moderate to Low | Aromatic nature can interact with the heterocyclic rings, but overall lower polarity may limit capacity. | |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Low | Low polarity makes it a weaker solvent for this compound compared to chlorinated solvents. | |

| Hexane / Heptane | C₆H₁₄ / C₇H₁₆ | 0.1 | Very Low / Insoluble | Aliphatic and highly nonpolar; unlikely to effectively solvate the compound's polar functionalities. | |

| Aqueous | Water | H₂O | 10.2 | Insoluble | Highly polar, protic nature and strong hydrogen-bonding network are incompatible with the nonpolar, non-H-bonding solute. |

Definitive Experimental Protocol: Equilibrium Shake-Flask Method

To move beyond prediction and obtain accurate, quantitative solubility data, the Equilibrium Shake-Flask Method is the gold standard.[5][6] This method establishes a thermodynamic equilibrium between the undissolved solid and a saturated solution, providing a true measure of solubility at a given temperature.[7]

Objective

To determine the quantitative equilibrium solubility of 2-Bromo-4-(2-thienyl)thiazole in selected organic solvents at a constant, specified temperature (e.g., 25 °C).

Materials and Equipment

-

Solute: 2-Bromo-4-(2-thienyl)thiazole (purity >95%)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of choice

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass scintillation vials or flasks with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Temperature-controlled orbital shaker or rotator

-

Benchtop centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[5]

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Step-by-Step Methodology

-

Preparation of Standard Solutions (for Calibration):

-

Accurately weigh a small amount of 2-Bromo-4-(2-thienyl)thiazole and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

-

Perform a series of serial dilutions from the stock solution to prepare at least five standard solutions spanning a range of expected concentrations. This is crucial for building a reliable calibration curve for quantification.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-Bromo-4-(2-thienyl)thiazole to a pre-weighed vial. The key is to add significantly more solid than is expected to dissolve, ensuring undissolved solute remains at equilibrium.

-

Record the exact mass of the added solid.

-

Accurately add a known volume (e.g., 5.0 mL) of the selected solvent to the vial.

-

Securely cap the vial to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in the temperature-controlled shaker, set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a period sufficient to reach equilibrium, typically between 24 and 72 hours.[5] A 48-hour period is often a robust choice for initial studies. The long duration ensures the dissolution process has fully stabilized.

-

-

Phase Separation and Sampling:

-

After equilibration, remove the vials and let them stand undisturbed in a temperature-controlled bath for at least one hour to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes).[5]

-

Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a PTFE syringe filter and dispense the filtrate into a clean vial. This filtration step is critical to remove any microscopic, undissolved particles that could falsely elevate the measured concentration.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration into the linear range of the calibration curve established in Step 1.

-

Analyze the standard solutions and the diluted sample solution using the chosen analytical method (e.g., HPLC).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

-

Data Calculation and Reporting:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the result from the previous step by the dilution factor.

-

Report the final solubility in standard units, such as mg/mL or molarity (mol/L) , and always specify the temperature at which the measurement was made (e.g., "The solubility of 2-Bromo-4-(2-thienyl)thiazole in Dichloromethane at 25 °C was determined to be 55.2 mg/mL.").

-

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining solubility via the shake-flask method.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

Conclusion

While published quantitative solubility data for 2-Bromo-4-(2-thienyl)thiazole is scarce, a reliable predictive profile can be derived from its molecular structure and fundamental chemical principles. It is anticipated to have high solubility in polar aprotic and chlorinated solvents and poor solubility in water and nonpolar aliphatic solvents. For applications requiring precise data, this guide provides a robust, step-by-step shake-flask protocol, which stands as the industry-standard method for generating accurate and reproducible solubility measurements. Adherence to this protocol will ensure high-quality data, enabling informed decisions in chemical synthesis, process development, and pharmaceutical formulation.

References

- Benchchem. (2025). General Experimental Protocol for Determining Solubility.

- Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.

- Unknown. (2024, September 24). Solubility test for Organic Compounds.

- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 2-Bromo-4-(2-thienyl)thiazole.

- chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026.

- Unknown. (n.d.).

- University of Toronto Scarborough. (n.d.). Solubility.

- ResearchGate. (n.d.). The Experimental Determination of Solubilities.

- MilliporeSigma. (n.d.). 2-Bromo-4-(2-thienyl)thiazole | 1125409-90-6.

- Journal of Chemical Education. (n.d.). Determination of solubility: A laboratory experiment.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Lund University Publications. (n.d.).

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Bromothiazole.

- Spectrum Chemical. (2018, November 13). SAFETY DATA SHEET.

- Derthon Optoelectronic Materials Science Technology Co Ltd. (n.d.).

- PubChem. (2025, September 15). 2-Bromo-4-phenyl-1,3-thiazole | C9H6BrNS | CID 9921106.

- El-Sayed, N. F., et al. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

- MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

- ResearchGate. (n.d.). Synthesis of 2–bromo–4–phenylthiazole.

- CymitQuimica. (n.d.). CAS 24044-07-3 (2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid).

- Unknown. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.

- ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Bromobenzothiazole in Organic Solvents.

- Unknown. (n.d.). IV.

- CymitQuimica. (n.d.). CAS 933752-44-4: 5-Bromo-2-thiazolecarboxaldehyde.

- Unknown. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-methylthiazole 96 7238-61-1.

Sources

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. 2-Bromo-4-(2-thienyl)thiazole | 1125409-90-6 [sigmaaldrich.com]

- 4. CAS 933752-44-4: 5-Bromo-2-thiazolecarboxaldehyde [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

2-Bromo-4-(2-thienyl)thiazole: A Versatile Building Block for High-Performance Conjugated Polymers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Role of Thiazole-Containing Heterocycles in Conjugated Polymer Design

The field of organic electronics has witnessed exponential growth, driven by the development of novel conjugated polymers with tailored optoelectronic properties. These materials form the active layer in a variety of devices, including organic solar cells (OSCs) and organic field-effect transistors (OFETs).[1] A key strategy in the design of high-performance conjugated polymers is the use of a donor-acceptor (D-A) architecture, which allows for precise tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its absorption characteristics.[2]

Among the vast library of heterocyclic building blocks, thiazole-containing moieties have emerged as particularly promising electron-accepting units. The presence of the electron-deficient nitrogen atom in the thiazole ring effectively lowers the HOMO and LUMO energy levels of the resulting polymer.[3] This is highly desirable for applications in OSCs, as a deeper HOMO level in the donor polymer leads to a higher open-circuit voltage (Voc), a critical parameter for device efficiency.[4] Furthermore, the rigid and planar structure of the thiazole ring can promote intermolecular π-π stacking, which is beneficial for efficient charge transport in OFETs.[5]

This technical guide focuses on a particularly versatile building block: 2-Bromo-4-(2-thienyl)thiazole . The strategic combination of a reactive bromine atom at the 2-position, an electron-rich thiophene ring at the 4-position, and the inherent electron-accepting nature of the thiazole core makes this monomer a powerful tool for the synthesis of a wide range of conjugated polymers with tunable properties. This guide will provide a comprehensive overview of its synthesis, polymerization methodologies, structure-property relationships, and applications in organic electronics.

Core Directive: Synthesis of 2-Bromo-4-(2-thienyl)thiazole

The synthesis of 2-Bromo-4-(2-thienyl)thiazole can be efficiently achieved through a two-step process involving the synthesis of an α-haloketone intermediate followed by a Hantzsch-type thiazole synthesis and subsequent bromination.

Part 1: Synthesis of 2-Bromo-1-(thiophen-2-yl)ethan-1-one

The precursor, 2-bromo-1-(thiophen-2-yl)ethan-1-one, is synthesized via the α-bromination of 2-acetylthiophene.[6]

Experimental Protocol:

-

To a solution of 2-acetylthiophene (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 equivalents).

-

The reaction mixture is stirred at room temperature for several hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and an aqueous solution of sodium thiosulfate to remove unreacted bromine and succinimide.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 2-bromo-1-(thiophen-2-yl)ethan-1-one as a solid.[7][8][9]

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent for the α-position of ketones, minimizing side reactions that can occur with harsher reagents like elemental bromine.

-

Solvent: Diethyl ether or chloroform are good solvents for both the starting material and the brominating agent, facilitating a homogeneous reaction.

-

Aqueous Workup: The washing steps are crucial to remove byproducts and unreacted reagents, ensuring the purity of the α-haloketone for the subsequent Hantzsch synthesis.

Part 2: Hantzsch Thiazole Synthesis and Subsequent Bromination

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring.[10][11] In this case, 2-bromo-1-(thiophen-2-yl)ethan-1-one is reacted with a thioamide, such as thiourea, to form an aminothiazole intermediate. This is followed by a Sandmeyer-type reaction to introduce the bromine atom at the 2-position of the thiazole ring.[12][13]

Experimental Protocol:

-

Hantzsch Synthesis: A mixture of 2-bromo-1-(thiophen-2-yl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in ethanol is refluxed for several hours.[10]

-

After cooling, the reaction mixture is neutralized with an aqueous base (e.g., sodium carbonate) to precipitate the 4-(thiophen-2-yl)thiazol-2-amine. The solid is collected by filtration, washed with water, and dried.

-

Sandmeyer Reaction: The 4-(thiophen-2-yl)thiazol-2-amine (1 equivalent) is dissolved in an aqueous solution of hydrobromic acid.

-

The solution is cooled to 0-5 °C, and a solution of sodium nitrite (1.1 equivalents) in water is added dropwise to form the diazonium salt.

-

This cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in hydrobromic acid at elevated temperature.

-

The reaction mixture is stirred for a period, then cooled and extracted with an organic solvent (e.g., dichloromethane).

-

The organic layer is washed, dried, and the solvent is evaporated. The crude 2-Bromo-4-(2-thienyl)thiazole is purified by column chromatography.

Causality Behind Experimental Choices:

-

Hantzsch Reaction: This reaction provides a high-yielding and straightforward route to the thiazole core. The use of thiourea leads to the formation of a 2-aminothiazole, which is a necessary precursor for the subsequent Sandmeyer reaction.

-

Sandmeyer Reaction: This is a well-established method for converting an amino group on an aromatic ring into a bromine atom. The use of copper(I) bromide as a catalyst is crucial for the efficient conversion of the diazonium salt to the desired bromo-thiazole.

Caption: Synthetic pathway to 2-Bromo-4-(2-thienyl)thiazole.

Polymerization Methodologies: Building Conjugated Polymers

2-Bromo-4-(2-thienyl)thiazole is a versatile monomer that can be polymerized using several modern cross-coupling techniques to create D-A conjugated polymers. The choice of polymerization method depends on the desired polymer structure, molecular weight, and the nature of the comonomer.

Stille Cross-Coupling Polymerization

Stille coupling is a robust and widely used method for forming carbon-carbon bonds.[14] It involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. For the polymerization of 2-Bromo-4-(2-thienyl)thiazole, it is typically reacted with a distannylated comonomer.

Experimental Protocol (General):

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 2-Bromo-4-(2-thienyl)thiazole (1 equivalent) and a distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1 equivalent) in anhydrous toluene.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), to the solution.

-

The reaction mixture is heated to reflux (around 110 °C) and stirred for 24-48 hours.

-

The polymer is precipitated by pouring the cooled reaction mixture into methanol.

-

The polymer is collected by filtration and purified by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. The final polymer is extracted with chloroform or chlorobenzene.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Stille coupling. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

-

Anhydrous and Inert Conditions: Organostannanes and the palladium catalyst are sensitive to oxygen and moisture, necessitating an inert atmosphere and dry solvents.

-

Soxhlet Extraction: This purification method is essential for obtaining a high-purity polymer, which is crucial for achieving optimal performance in electronic devices.

Caption: Catalytic cycle of Stille cross-coupling polymerization.

Suzuki Cross-Coupling Polymerization

Suzuki coupling offers a more environmentally friendly alternative to Stille coupling as it utilizes organoboron compounds, which are less toxic than organostannanes.[15][16] In this case, 2-Bromo-4-(2-thienyl)thiazole is polymerized with a comonomer bearing two boronic acid or boronic ester groups.

Experimental Protocol (General):

-

In a Schlenk flask under an inert atmosphere, combine 2-Bromo-4-(2-thienyl)thiazole (1 equivalent), a diboronic acid or ester comonomer (e.g., fluorene-2,7-diboronic acid bis(pinacol) ester) (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand), and a base (e.g., aqueous K₂CO₃ or CsF).

-

A mixture of toluene and water (or another biphasic system) is added as the solvent.

-

The mixture is heated to 80-100 °C and stirred vigorously for 24-72 hours.

-

The polymer is precipitated in methanol, filtered, and purified by Soxhlet extraction as described for the Stille polymerization.

Causality Behind Experimental Choices:

-

Base: The base is essential for the activation of the organoboron species, facilitating the transmetalation step in the catalytic cycle.

-

Biphasic Solvent System: The use of a two-phase system (e.g., toluene/water) is common in Suzuki reactions to dissolve both the organic monomers and the inorganic base. Phase-transfer catalysts are sometimes added to improve the reaction rate.

Caption: Catalytic cycle of Suzuki cross-coupling polymerization.

Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization (DArP) is an increasingly popular method due to its atom economy and reduced synthetic steps, as it avoids the pre-functionalization of one of the monomers with an organometallic group.[17][18] Instead, it involves the direct coupling of a C-H bond with a C-Br bond.[19]

Experimental Protocol (General):

-

In a Schlenk tube, combine 2-Bromo-4-(2-thienyl)thiazole (1 equivalent), a comonomer with active C-H bonds (e.g., bithiophene) (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Anhydrous N,N-dimethylacetamide (DMAc) or another high-boiling polar aprotic solvent is added.

-

The mixture is heated to 100-150 °C for 12-48 hours under an inert atmosphere.

-

The polymer is precipitated in methanol, filtered, and purified by Soxhlet extraction.

Causality Behind Experimental Choices:

-

High-Boiling Solvent: DArP reactions often require higher temperatures to activate the C-H bonds, necessitating the use of high-boiling solvents like DMAc.

-

Ligand and Base: The choice of ligand and base is critical for achieving high reactivity and regioselectivity in DArP, minimizing side reactions such as homo-coupling.

Structure-Property Relationships and Device Performance

The incorporation of the 2-Bromo-4-(2-thienyl)thiazole unit into a conjugated polymer backbone has a profound impact on its electronic and physical properties, which in turn dictates its performance in electronic devices.

Electronic Properties

The electron-withdrawing nature of the thiazole ring generally leads to a lowering of both the HOMO and LUMO energy levels of the polymer. A deeper HOMO level is particularly advantageous for organic solar cells, as it increases the open-circuit voltage (Voc) of the device.[2] The thiophene unit, being electron-rich, helps to maintain a relatively narrow bandgap, allowing for broad absorption of the solar spectrum.

| Polymer Backbone | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Reference |

| BDT-Thiazole | -5.47 | -3.77 | 1.70 | [2] |

| BDT-Thiazole-fused-BT | -5.28 | -3.74 | 1.54 | [4][20] |

| BDT-Thiazole (isomeric) | -5.51 | -3.53 | 1.98 | [5] |

BDT: Benzodithiophene, BT: Benzothiadiazole

Charge Transport Properties

The planarity of the polymer backbone is a crucial factor for efficient charge transport. The thienyl-thiazole linkage can adopt a relatively planar conformation, which facilitates intermolecular π-π stacking and the formation of ordered domains in the solid state. This is beneficial for achieving high charge carrier mobilities in OFETs.[5]

| Polymer Architecture | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Application | Reference |

| Thiazoloisoindigo-Bithiophene | 1.43 | - | OFET | [1] |

| Thiazoloisoindigo-Bithiazole | 0.38 | 0.56 | OFET | [1] |

| Imide-functionalized Thiazole | - | 1.61 | OFET | [21][22][23] |

| DPP-Thiazole | - | 0.07 | OFET | [24] |

DPP: Diketopyrrolopyrrole

Photovoltaic Performance

Polymers derived from 2-Bromo-4-(2-thienyl)thiazole have shown promising results in organic solar cells. The combination of a deep HOMO level, leading to a high Voc, and a suitable bandgap for light absorption contributes to high power conversion efficiencies (PCE).

| Donor Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| PBDT-DTTBT | PC₇₁BM | 0.80 | 12.72 | 60.97 | 6.19 | [2] |

| P1 (TzBT-based) | PC₇₁BM | 0.78 | - | - | 6.13 | [4][20] |

| PSZ (Thiazole-BDT) | BTP-eC9 | 0.88 | - | - | 8.15 | [3] |

FF: Fill Factor, Jsc: Short-circuit current density

Conclusion

2-Bromo-4-(2-thienyl)thiazole is a highly valuable and versatile building block for the synthesis of high-performance conjugated polymers. Its unique electronic structure, combining an electron-deficient thiazole core with an electron-rich thiophene moiety and a reactive bromine handle, allows for the creation of materials with tailored HOMO/LUMO energy levels and excellent charge transport properties. The accessibility of this monomer through established synthetic routes, coupled with its compatibility with modern polymerization techniques like Stille, Suzuki, and Direct Arylation Polymerization, makes it an attractive candidate for the development of next-generation organic electronic devices. The promising results achieved in both organic solar cells and field-effect transistors underscore the significant potential of 2-Bromo-4-(2-thienyl)thiazole in advancing the field of organic electronics.

References

-

4,7-Di-2-thienyl-2,1,3-benzothiadiazole with hexylthiophene side chains and a benzodithiophene based copolymer for efficient organic solar cells. Polymer Chemistry,

-

Donor–acceptor polymers containing thiazole-fused benzothiadiazole acceptor units for organic solar cells. National Institutes of Health,

-

Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. Semantic Scholar,

-

Thiazolyl-Substituted Isomeric Benzodithiophenes Boost the Photovoltaic Performance of Polymer Donors. ACS Publications,

-

Donor-Acceptor-Based Organic Polymer Semiconductor Materials to Achieve High Hole Mobility in Organic Field-Effect Transistors. MDPI,

-

Donor–acceptor polymers containing thiazole-fused benzothiadiazole acceptor units for organic solar cells. RSC Publishing,

-

A Thiazole-Based Polymer Donor for Efficient Organic Solar Cells. ResearchGate,

-

Thiazole Imide-Based All-Acceptor Homopolymer: Achieving High-Performance Unipolar Electron Transport in Organic Thin-Film Transistors. PubMed,

-

Hantzsch Thiazole Synthesis. SynArchive,

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health,

-

2-Bromo-4-thiazolecarboxylic acid(5198-88-9) 1H NMR spectrum. ChemicalBook,

-

Thiazole Imide-Based All-Acceptor Homopolymer: Achieving High-Performance Unipolar Electron Transport in Organic Thin-Film Transistors. ResearchGate,

-

Development of the Synthesis of Thiophene and Thiazole Based Conjugated Polymers Through Direct Arylation and The Separation of Carbon Nanotubes Using Degradable Conjugated Polymers. UWSpace - University of Waterloo,

-

Recent advances in polymer structures for organic solar cells: A review. AIMS Press,

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health,

-

Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. ACS Publications,

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR,

-

Imide-Functionalized Thiazole-Based Polymer Semiconductors: Synthesis, Structure–Property Correlations, Charge Carrier Polarity, and Thin-Film Transistor Performance. ACS Publications,

-

Synthesis of 4,7-Di(2-thienyl)-2,1,3-benzothiadiazole via Direct Arylation. IOPscience,

-

The preparation of 2,2'-bithiophene-based conjugated microporous polymers by direct arylation polymerization and their application in fluorescence sensing 2,4-dinitrophenol. PubMed,

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health,

-

Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N. Benchchem,

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health,

-

Hantzsch thiazole synthesis - laboratory experiment. YouTube,

-

Direct arylation polycondensation for the synthesis of bithiophene-based alternating copolymers. RSC Publishing,

-

The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. sciforum,

-

Suzuki-Miyaura Coupling Polymerization: Synthesis, Characterization and Optical Properties. DergiPark,

-

Thiazoloisoindigo-based Polymer Semiconductors: Synthesis, Structure-Property Relationship, Charge Carrier Polarity, and Field-Effect Transistor Performance. ResearchGate,

-

2-Bromo-1-(thiophen-2-yl)ethanone. Sigma-Aldrich,

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI,

-

Direct arylation polycondensation for the synthesis of bithiophene-based alternating copolymers. RSC Publishing,

-

2-Bromothiophene synthesis. ChemicalBook,

-

2-(Bromoacetyl)thiophene. Tokyo Chemical Industry Co., Ltd.,

-

10531-41-6|2-Bromo-1-(thiophen-2-yl)ethanone. BLDpharm,

-

Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. National Institutes of Health,

-

A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. ResearchGate,

-

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-furan-2-yl-ethanone. Benchchem,

-

Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. HPU2 Journal of Science,

-

The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. ResearchGate,

-

Application Notes and Protocols: 2-Bromo-9,9-dihexyl-9H-fluorene in Suzuki Coupling Reactions. Benchchem,

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4,7-Di-2-thienyl-2,1,3-benzothiadiazole with hexylthiophene side chains and a benzodithiophene based copolymer for efficient organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Donor–acceptor polymers containing thiazole-fused benzothiadiazole acceptor units for organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Bromo-1-(thiophen-2-yl)ethanone | 10531-41-6 [sigmaaldrich.com]

- 8. 2-(Bromoacetyl)thiophene | 10531-41-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. 10531-41-6|2-Bromo-1-(thiophen-2-yl)ethanone|BLD Pharm [bldpharm.com]

- 10. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 15. mdpi.com [mdpi.com]

- 16. sj.hpu2.edu.vn [sj.hpu2.edu.vn]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. The preparation of 2,2'-bithiophene-based conjugated microporous polymers by direct arylation polymerization and their application in fluorescence sensing 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Donor–acceptor polymers containing thiazole-fused benzothiadiazole acceptor units for organic solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Thiazole Imide-Based All-Acceptor Homopolymer: Achieving High-Performance Unipolar Electron Transport in Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

The Thiazole-Thiophene Axis: Synthetic Architectures and Therapeutic Synergies

[1]

Executive Summary

The fusion of thiazole and thiophene pharmacophores represents a "privileged scaffold" strategy in modern medicinal chemistry. Independently, these heterocycles anchor over 25 FDA-approved therapeutics (e.g., Dasatinib, Olanzapine). When conjugated, they exhibit a synergistic "push-pull" electronic effect that enhances lipophilicity, metabolic stability, and binding affinity for ATP-binding pockets in kinases and DNA gyrase in bacteria.

This technical guide dissects the Thiazole-Thiophene Hybrid (TTH) class, moving beyond basic literature summaries to provide actionable synthetic protocols and structure-activity relationship (SAR) insights for drug development professionals.

Structural Basis & Bioisosterism

The TTH scaffold leverages the concept of bioisosterism to optimize drug-like properties (Lipinski’s Rule of 5).

-

Thiophene: Acts as a bioisostere for benzene. It is electron-rich (π-excessive), allowing for strong

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor active sites. It is metabolically distinct from benzene, often altering the CYP450 oxidation profile. -

Thiazole: Contains a built-in hydrogen bond acceptor (N) and a weak donor (C-H at position 2, if unsubstituted). The sulfur atom increases lipophilicity (

), facilitating membrane permeability.

The Hybrid Advantage: Linking these rings (often via a hydrazone, amide, or direct C-C bond) creates a conjugated system that can be fine-tuned electronically. Electron-donating groups (EDGs) on the thiophene ring can push electron density toward the thiazole nitrogen, enhancing its basicity and hydrogen-bonding capability.

Synthetic Architectures

The most robust method for constructing the TTH scaffold is the Hantzsch Thiazole Synthesis . While palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille) are useful for bi-aryl bonds, the Hantzsch method allows for the de novo construction of the thiazole ring directly onto a thiophene precursor.

Synthetic Pathway Visualization

The following diagram outlines the logical flow for synthesizing a 2-amino-4-(thiophen-2-yl)thiazole core, a common precursor for bioactive hybrids.

Figure 1: Step-wise synthesis of the Thiazole-Thiophene core via Hantzsch Condensation.

Deep-Dive Experimental Protocol

Target: Synthesis of 4-(thiophen-2-yl)thiazol-2-amine. Rationale: This compound serves as a versatile "head" group. The free amine can be further derivatized into amides, Schiff bases, or ureas to probe biological pockets.

Materials

-

2-Acetylthiophene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq) or Bromine (

) -

Thiourea (1.2 eq)

-

Ethanol (Absolute)

-

p-Toluenesulfonic acid (p-TSA) (Catalytic, optional)

Step-by-Step Methodology

-

Bromination (The Activation Step):

-

Dissolve 2-acetylthiophene (10 mmol) in glacial acetic acid or chloroform.

-

Add NBS (11 mmol) slowly.

-

Expert Insight: If using

, add dropwise at 0°C to prevent poly-bromination. If using NBS, catalytic p-TSA accelerates the reaction via enol activation. -

Stir until the starting material is consumed (monitor via TLC, typically 2-4 hours).

-

Workup: Pour into ice water. The

-bromoketone (2-(bromoacetyl)thiophene) will precipitate or form an oil. Extract with DCM if necessary. Caution: This intermediate is a potent lachrymator.

-

-

Hantzsch Condensation (The Cyclization):

-

Dissolve the isolated

-bromoketone (10 mmol) in absolute ethanol (20 mL). -

Add thiourea (12 mmol).

-

Reflux the mixture for 2–6 hours.

-

Self-Validating Mechanism: As the reaction proceeds, the solution usually turns clear, then precipitates the hydrobromide salt of the thiazole.

-

TLC Check: Mobile phase Hexane:EtOAc (7:3). The product will be significantly more polar than the bromoketone.

-

-

Isolation & Neutralization:

-

Cool the reaction mixture. Filter the solid (HBr salt).

-

Suspend the salt in water and basify with 10%

or -

Filter the free base, wash with cold water, and recrystallize from ethanol/water.

-

Therapeutic Landscape & SAR

The TTH scaffold is predominantly explored in Oncology and Infectious Diseases.

Anticancer Activity (Kinase Inhibition)

TTH derivatives frequently act as ATP-competitive inhibitors of Tyrosine Kinases (e.g., EGFR, VEGFR-2) and Serine/Threonine Kinases (e.g., BRAF V600E).

Mechanism: The thiazole nitrogen forms a hydrogen bond with the "hinge region" of the kinase ATP pocket. The thiophene ring occupies the hydrophobic back-pocket (Gatekeeper region).

Key SAR Findings:

-

Linker: A hydrazone (

) linker between the rings often improves potency compared to a direct bond, likely due to increased flexibility allowing better induced fit. -

Substitution: Electron-withdrawing groups (EWGs) like

or

Antimicrobial Activity (DNA Gyrase)

Hybrids have shown efficacy against MRSA and E. coli by targeting DNA Gyrase B (GyrB), an enzyme essential for bacterial DNA replication.

Data Summary Table:

| Compound Class | Target | Key Substituent (R) | Activity (IC50 / MIC) | Reference |

| Thiazole-Thiophene Hydrazone | EGFR (Lung Cancer) | 4-F-Phenyl | [1, 4] | |

| Thiazole-Thiophene Amide | BRAF V600E (Melanoma) | 4-CF3-Phenyl | [5] | |

| Thiazolyl-Thiophene Schiff Base | S. aureus (Gyrase) | 2,4-Dichloro | [3, 7] | |

| Pyrazolyl-Thiazole-Thiophene | Antioxidant (DPPH) | -OH / -OMe | ~70% Scavenging | [2] |

Mechanism of Action: Kinase Inhibition

The following diagram illustrates the competitive inhibition mechanism common to TTH anticancer agents.

Figure 2: Competitive inhibition mechanism of Thiazole-Thiophene hybrids at the kinase ATP-binding site.

Future Outlook

The next generation of TTH compounds is moving toward PROTACs (Proteolysis Targeting Chimeras) . Researchers are investigating the use of the thiazole-thiophene scaffold as the "Warhead" (protein ligand) linked to an E3 ligase recruiter (like Thalidomide). This approach degrades the target protein rather than just inhibiting it, overcoming resistance mechanisms seen in traditional inhibitors.

References

-

Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 2023. Link

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 2024. Link

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 2023. Link

-

Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 2022.[1] Link

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 2024. Link

-

Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Medicinal Chemistry, 2024.[2] Link

-

Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives. European Journal of Medicinal Chemistry, 2010. Link

Methodological & Application

Suzuki-Miyaura coupling conditions for 2-Bromo-4-(2-thienyl)thiazole

An In-Depth Guide to Suzuki-Miyaura Coupling: Conditions and Protocols for 2-Bromo-4-(2-thienyl)thiazole

Introduction: Forging Critical C-C Bonds in Heterocyclic Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its power to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed process has become indispensable in both academic and industrial settings, particularly in the synthesis of pharmaceuticals and advanced materials.[1][3]

This guide focuses on a specific, yet highly relevant, application: the Suzuki-Miyaura coupling of 2-Bromo-4-(2-thienyl)thiazole. Molecules containing the 2-aryl-4-(thienyl)thiazole scaffold are of significant interest to drug development professionals due to their prevalence in biologically active compounds. However, the successful coupling of heteroaromatic substrates like this one presents unique challenges. The presence of sulfur atoms can interfere with the palladium catalyst, and the electronic properties of the thiazole ring demand carefully optimized conditions.[4]

As Senior Application Scientists, our goal is not merely to provide a recipe, but to deliver a robust, self-validating protocol grounded in mechanistic understanding. This document will dissect the critical parameters of the reaction, explain the causality behind our recommended conditions, and provide a detailed, step-by-step procedure to empower researchers to achieve high-yield, reproducible results.

The Engine of the Reaction: Understanding the Suzuki-Miyaura Catalytic Cycle

At its core, the Suzuki-Miyaura coupling is a three-stage catalytic cycle driven by a palladium complex.[5][6] Understanding these fundamental steps is crucial for troubleshooting and adapting the reaction to new substrates.

-

Oxidative Addition : The cycle begins with an active Palladium(0) species, which inserts itself into the carbon-bromine bond of the 2-Bromo-4-(2-thienyl)thiazole. This forms a new Palladium(II) intermediate.[5] The reactivity for this step generally follows the trend I > OTf > Br >> Cl.[1]

-

Transmetalation : This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the organoboron compound by a base.[1][7] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its organic moiety to the Pd(II) complex, displacing the halide.[8][9]

-

Reductive Elimination : In the final step, the two organic groups on the palladium center (the thiazole and the newly transferred group) couple and are expelled from the coordination sphere. This forms the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[1][5]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing the Reaction: A Deep Dive into Critical Parameters

Achieving success with a heteroaromatic substrate like 2-Bromo-4-(2-thienyl)thiazole requires a rational approach to selecting each reaction component. Standard conditions often fail, making a nuanced understanding of each parameter essential.

Palladium Precatalyst & Ligand: The Heart of the System

The combination of the palladium source (precatalyst) and the ligand determines the activity and stability of the catalyst.

-

Palladium Source : While many sources exist, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a highly reliable choice. It is a stable, air-tolerant source of Pd(0), which is the catalytically active oxidation state, thus avoiding an often-unpredictable in situ reduction step required by Pd(II) sources like Pd(OAc)₂.[7]

-

Ligand Selection : This is arguably the most critical parameter for heteroaromatic couplings. Simple phosphine ligands like triphenylphosphine (PPh₃) are often insufficient. The sulfur atoms in the substrate can act as Lewis bases, coordinating to the palladium center and inhibiting catalysis. To overcome this, bulky and electron-rich ligands are required.[2] These ligands promote a high rate of oxidative addition and reductive elimination, outcompeting catalyst inhibition. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an outstanding choice from the Buchwald ligand family, demonstrating broad utility and high activity for challenging substrates, including heteroaryl chlorides and bromides.[6]

The Base: The Unsung Hero

The base's role is to activate the boronic acid for transmetalation.[9] Its strength and solubility are key.

-

Inorganic Carbonates and Phosphates : While sodium carbonate (Na₂CO₃) and cesium carbonate (Cs₂CO₃) are common, potassium phosphate (K₃PO₄) is often superior for challenging couplings.[6] It is a stronger base than the carbonates, which can accelerate the crucial transmetalation step. Furthermore, it has good solubility in the aqueous portion of mixed solvent systems, ensuring its availability to activate the boronic acid.

The Solvent System: Creating the Right Environment

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base and boronate are often most active).

-

Aprotic Solvents with Water : A biphasic system is often ideal.[10] 1,4-Dioxane is an excellent choice for the organic solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which allows for elevated reaction temperatures.[1][11] The addition of a small amount of water is critical; it helps to dissolve the inorganic base and facilitates the formation of the reactive boronate species. A ratio of approximately 4:1 or 5:1 (Dioxane:Water) is a common and effective starting point.

Data Summary: Recommended Conditions

The following table summarizes the optimized conditions derived from established principles for coupling challenging heteroaromatic substrates.

| Parameter | Recommended Reagent/Condition | Rationale |

| Aryl Halide | 2-Bromo-4-(2-thienyl)thiazole | Substrate of interest. |

| Boronic Acid | Arylboronic Acid (e.g., Phenylboronic acid) | Coupling partner. Typically used in slight excess (1.2-1.5 equiv.) to drive the reaction to completion. |

| Palladium Source | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Stable, reliable Pd(0) source, avoiding a separate reduction step. Low catalyst loading (1-2 mol %) is typical. |

| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Bulky, electron-rich ligand that promotes fast catalysis and prevents catalyst poisoning by substrate sulfur atoms.[6] |

| Base | Potassium Phosphate (K₃PO₄) | Sufficiently strong base to form the active boronate species; soluble in the aqueous phase.[6] |

| Solvent | 1,4-Dioxane / Water (e.g., 5:1 v/v) | High-boiling aprotic solvent to dissolve organics, with water to dissolve the inorganic base and facilitate transmetalation.[10] |